Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate
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Overview
Description
Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate typically involves the reaction of diethyl phosphite with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as chromatography may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, its phosphonate group can mimic phosphate groups in biological systems, allowing it to interfere with enzymatic processes .
Comparison with Similar Compounds
- Diethyl phosphite
- Dimethyl phosphite
- Diethyl [(methacryloyloxy)methyl]phosphonate
Comparison: Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate is unique due to its ethoxycarbonyl imino group, which imparts distinct chemical reactivity and biological activity compared to other phosphonates. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
62779-40-2 |
---|---|
Molecular Formula |
C8H16NO5P |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
ethyl N-(diethoxyphosphorylmethylidene)carbamate |
InChI |
InChI=1S/C8H16NO5P/c1-4-12-8(10)9-7-15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
IIHWJHNFSCRSNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=CP(=O)(OCC)OCC |
Origin of Product |
United States |
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